molecular formula C10H14ClN3O B1389008 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride CAS No. 1185044-39-6

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride

Cat. No.: B1389008
CAS No.: 1185044-39-6
M. Wt: 227.69 g/mol
InChI Key: RFGPFLOTEWDDFR-UHFFFAOYSA-N
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Description

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.7 g/mol. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride typically involves the reaction of benzimidazole derivatives with appropriate amino alcohols under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-Amino-3-benzoimidazol-1-yl-propan-2-ol: This compound lacks the hydrochloride group but shares similar structural features and chemical properties.

    Benzimidazole derivatives: These compounds have a benzimidazole core structure and exhibit similar reactivity and applications in research.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications .

Properties

IUPAC Name

1-amino-3-(benzimidazol-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13;/h1-4,7-8,14H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPFLOTEWDDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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